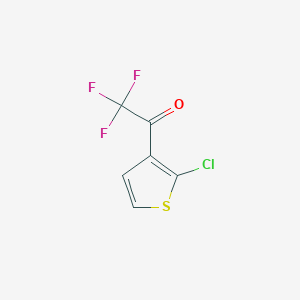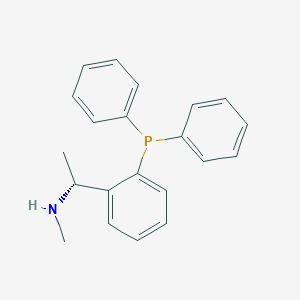
5-Methoxy-2-methylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methylisoindolin-1-one is a chemical compound belonging to the class of isoindolinones Isoindolinones are heterocyclic compounds that contain a nitrogen atom within a five-membered ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of methyl 2-formylbenzoate, an isonitrile, and an amine. This reaction proceeds through an Ugi-type multicomponent reaction followed by intramolecular amidation to form the isoindolinone ring . The reaction conditions typically involve the use of phenylphosphonic acid as a catalyst under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoindolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methylisoindolin-1-one has several scientific research applications, including:
Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research explores its potential as a pharmacophore for developing new drugs with therapeutic properties.
Industry: The compound is utilized in the development of materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methylisoindolin-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylindole: This compound shares the methoxy and methyl groups but differs in the ring structure, containing an indole ring instead of an isoindolinone ring.
2-Methyl-5-methoxybenzamide: Similar functional groups are present, but the core structure is a benzamide rather than an isoindolinone.
Uniqueness
5-Methoxy-2-methylisoindolin-1-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-11-6-7-5-8(13-2)3-4-9(7)10(11)12/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
ZPMTZEDIPYFSEM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2=C(C1=O)C=CC(=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


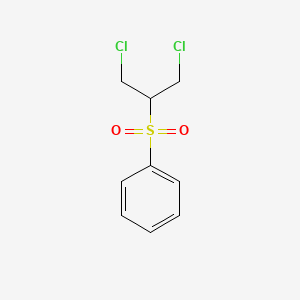
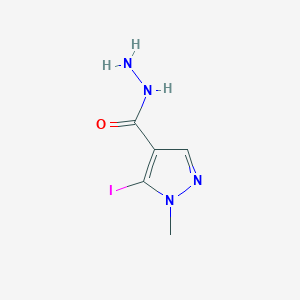
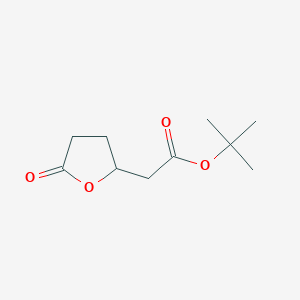
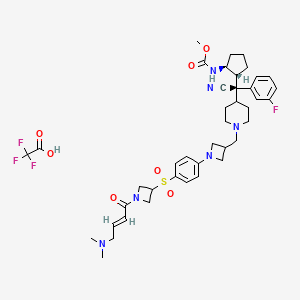
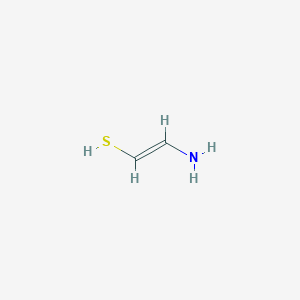
![3-(1-methyl-5-phenyl-1H-pyrazol-4-yl)-5-propoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221933.png)
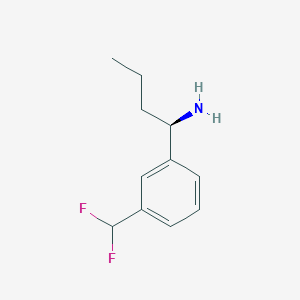
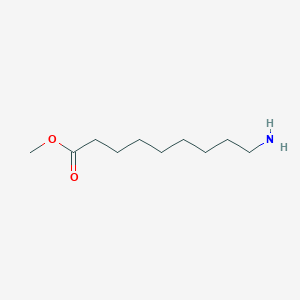
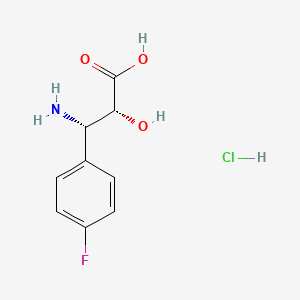

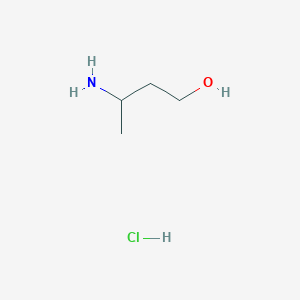
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
